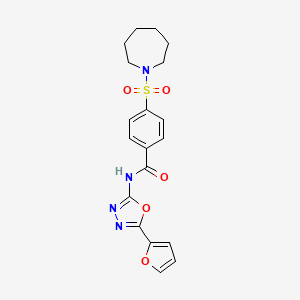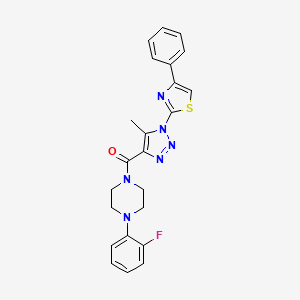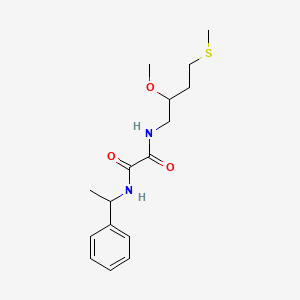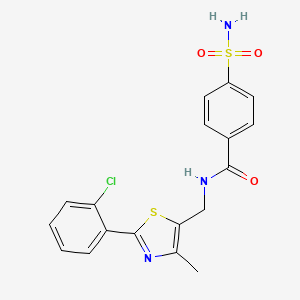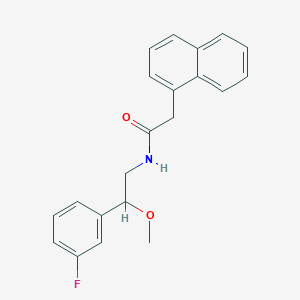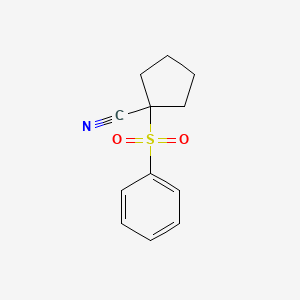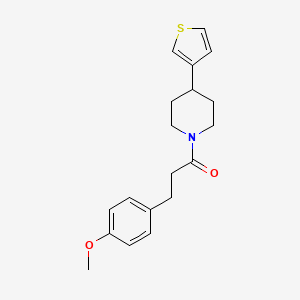
5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione” is a derivative of indole phytoalexins . Indole phytoalexins are compounds produced by cruciferous vegetables such as broccoli, mustard greens, cabbage, cauliflower, and turnip when exposed to physical, chemical (heavy metals, UV radiation), or biological stress (pathogen infection) .
Synthesis Analysis
The synthesis of 5-bromosubstituted derivatives of indole phytoalexins, including “5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione”, involves a straightforward synthetic approach . The synthesized compounds were screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines by MTT assay .Scientific Research Applications
Anticancer Agent Development
5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione: has been explored for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their antiproliferative and cytotoxic activities against various human cancer cell lines . These studies aim to find novel drug candidates that could offer better efficacy or reduced toxicity compared to existing treatments like cisplatin .
Herbicide Formulation
The compound’s derivatives are being investigated for use in herbicides. The goal is to develop products that can effectively control weeds without harming crops or the environment. This research is part of a broader effort to create more sustainable agricultural practices .
Colorant and Dye Industry
In the colorant and dye industry, the compound’s derivatives may serve as intermediates for developing new dyes with desirable properties such as stability and vibrancy. These could be used in various applications, from textiles to inks .
Polymer Additives
The derivatives of 5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione are being studied as polymer additives. These additives can enhance the properties of polymers, such as their thermal stability, mechanical strength, and durability, making them suitable for a wider range of applications .
Organic Synthesis
This compound is also significant in organic synthesis, where it can be used to create complex molecular structures. Its derivatives can serve as building blocks for synthesizing various bioactive molecules, potentially leading to new drugs and treatments .
Photochromic Materials
Lastly, the compound’s derivatives are being researched for their use in photochromic materials. These materials change color in response to light, which can be useful in applications like smart windows, sunglasses, and display technologies .
properties
IUPAC Name |
5-bromo-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-12-5-2-3-6-16(12)23-10-4-9-20-15-8-7-13(19)11-14(15)17(21)18(20)22/h2-3,5-8,11H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAASQMCOLDFGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

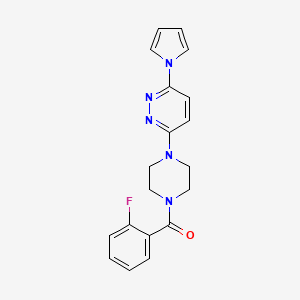
![(Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(6-chloropyridin-3-yl)-3-hydroxyprop-2-enenitrile](/img/structure/B2991695.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2991698.png)
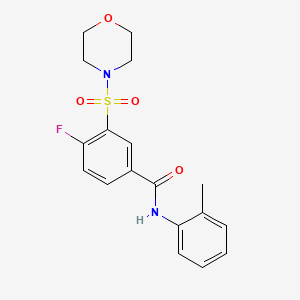

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2991704.png)
